molecular formula C25H26N6O4S B2835467 N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-82-0

N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2835467
CAS RN: 1111197-82-0
M. Wt: 506.58
InChI Key:
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Description

The compound “N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl group, a methoxyphenyl group, a triazoloquinazoline ring, and a carboxamide group . It belongs to the class of compounds known as quinazolines and triazoles, which are nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple rings and functional groups. The presence of nitrogen atoms in the triazole and quinazoline rings can allow for hydrogen bonding and dipole interactions with biological receptors . The methoxyphenyl group and the carboxamide group can also contribute to the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Antiviral Applications

Triazole compounds, which are part of the structure of the compound , have been found to exhibit antiviral properties . Some synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .

Antimicrobial Applications

Triazole compounds have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Some of the synthesized compounds exhibited antibacterial and/or antifungal activities .

Antifungal Applications

Triazole compounds are a major class of antifungal drugs . The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections .

Anticancer Applications

Triazole nucleus is present as a central structural component in a number of drug classes such as anticancer . This suggests that the compound could potentially be used in the development of anticancer drugs.

Antioxidant Applications

Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant and antiviral potential . This suggests that the compound could potentially have antioxidant applications.

Anti-inflammatory Applications

Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs.

Analgesic Applications

Triazole nucleus is present as a central structural component in a number of drug classes such as analgesic . This suggests that the compound could potentially be used in the development of analgesic drugs.

Antiepileptic Applications

Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . This suggests that the compound could potentially be used in the development of antiepileptic drugs.

properties

IUPAC Name

N-cyclopentyl-1-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4S/c1-30-23(34)19-11-10-15(22(33)27-16-6-3-4-7-16)12-20(19)31-24(30)28-29-25(31)36-14-21(32)26-17-8-5-9-18(13-17)35-2/h5,8-13,16H,3-4,6-7,14H2,1-2H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYNAKBXCAUSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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